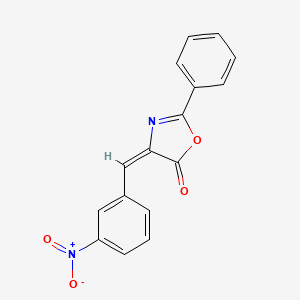

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Descripción general

Descripción

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound with a unique structure that includes both an oxazole ring and a nitrobenzylidene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Cycloaddition: The oxazole ring can undergo cycloaddition reactions with dienophiles or dipolarophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Cycloaddition: Dienophiles like maleic anhydride or dipolarophiles like azides under thermal or photochemical conditions.

Major Products Formed

Reduction: 4-(3-aminobenzylidene)-2-phenyloxazol-5(4H)-one.

Substitution: Various substituted derivatives depending on the electrophile used.

Cycloaddition: Cycloadducts with the oxazole ring fused to the added moiety.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that derivatives of oxazolone, including (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, exhibit significant antioxidant properties. These compounds can inhibit lipid peroxidation, which is crucial in preventing cellular damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit lipoxygenase activity, a key enzyme involved in the inflammatory response. In vitro assays showed that certain derivatives exhibit potent inhibition rates, suggesting potential applications in treating inflammatory diseases .

Analgesic Properties

The analgesic effects of oxazolone derivatives have been explored, with findings indicating that this compound could be effective in pain management. Animal models have shown reduced nociception when treated with these compounds, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Recent studies have also focused on the anticancer properties of oxazolone derivatives. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential role as an anticancer agent . The mechanism of action may involve inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparación Con Compuestos Similares

Similar Compounds

(E)-4-(3-nitrobenzylidene)-2-methylthiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.

(E)-4-(3-nitrobenzylidene)-2-phenylimidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.

(E)-4-(3-nitrobenzylidene)-2-phenylpyrazol-5(4H)-one: Features a pyrazole ring instead of an oxazole ring.

Uniqueness

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to the combination of its oxazole ring and nitrobenzylidene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological activities and material properties.

Actividad Biológica

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound features an oxazole ring fused with a nitrobenzylidene moiety, contributing to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 294.26 g/mol.

| Property | Value |

|---|---|

| Boiling Point | 456°C at 760 mmHg |

| Density | 1.34 g/cm³ |

| Vapor Pressure | mmHg at 25°C |

Synthesis

The synthesis typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one, usually in the presence of bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol. The reaction is conducted under reflux conditions to ensure complete conversion to the desired product .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The compound was found to interact with specific molecular targets, leading to cytotoxic effects against tumor cells .

Antiviral Activity

This compound has also been investigated for its antiviral properties. It has shown efficacy against several viral strains, potentially acting by inhibiting viral replication through interference with viral enzymes or host cell interactions .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of this compound. It demonstrated inhibition of key inflammatory mediators such as COX-2, with IC50 values lower than those of established anti-inflammatory drugs like celecoxib .

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It has been shown to inhibit lipid peroxidation effectively, suggesting a role in protecting cellular components from oxidative damage .

Case Studies

- Anticancer Study : In a study involving various cancer cell lines, this compound was tested for cytotoxicity. Results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations.

- Anti-inflammatory Assessment : A series of experiments evaluated the compound's effect on carrageenan-induced paw edema in animal models. The results indicated a substantial reduction in edema compared to control groups, affirming its anti-inflammatory efficacy.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound inhibits enzymes like COX-2 and lipoxygenase, which are pivotal in inflammatory processes.

- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, contributing to cytotoxicity .

Propiedades

IUPAC Name |

(4E)-4-[(3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-16-14(10-11-5-4-8-13(9-11)18(20)21)17-15(22-16)12-6-2-1-3-7-12/h1-10H/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKLBYNRYHZMMX-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15601-45-3 | |

| Record name | 4-(3-NITROBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.